Fluorescein-PEG6-bis-NHS ester

Overview

Description

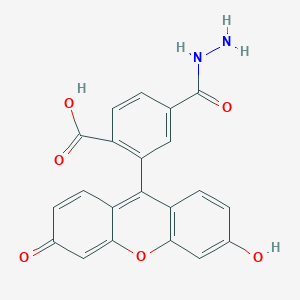

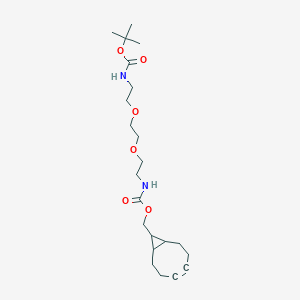

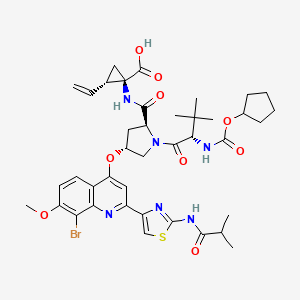

Fluorescein-PEG6-bis-NHS ester is a fluorescein-labeled PEG derivative containing two NHS groups . It is used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein .

Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular weight of this compound is 939.0 g/mol . The molecular formula is C44H50N4O17S . It contains a fluorescein functional group .Chemical Reactions Analysis

This compound enables labeling for antibodies and other purified proteins at primary amines (lysine side chains) . The hydrophilic PEG spacer arm increases solubility in aqueous media .Physical And Chemical Properties Analysis

This compound has a molecular weight of 939.0 g/mol . The functional group is carboxylic acid . The fluorophores are fluorescein . The molecular formula is C44H50N4O17S . The CAS No. is 2055105-59-2 .Scientific Research Applications

Noncovalent Functionalization of Carbon Nanotubes

- Fluorescein-polyethylene glycol (Fluor-PEG) has been used for the noncovalent functionalization of single-walled carbon nanotubes (SWNTs) to obtain water-soluble nanotube conjugates (Fluor-PEG/SWNT) with fluorescence labels. This application highlights the use of fluorescein in enhancing the solubility and fluorescence labeling of nanotubes in a pH-dependent manner (Nakayama-Ratchford et al., 2007).

Modification of Therapeutic Proteins

- Fluorescein-PEG derivatives have been employed in the chemical modification of therapeutic proteins, like mouse nerve growth factor (mNGF), which shows potential for Alzheimer's disease treatment. The fluorescein-PEG-modified mNGF retains biological activity and can be used for fluorescence-based assays (Belcheva et al., 1999).

Labeling Antibodies for Biochemical Analysis

- N-Hydroxysuccinimide (NHS)-ester derivatives, including fluorescein, are widely used for labeling proteins such as antibodies. These fluorescently labeled bioactive reagents are applicable in immunofluorescence, flow cytometry, and other biological applications (Berg & Fishman, 2019).

Esterase Activity Probes in Cellular Analysis

- Fluorescein esters, such as fluorescein diacetate, are employed in assays of cell viability, membrane permeability, and esterase activity. They serve as substrate probes for flow cytoenzymological assays, allowing the identification of cell subpopulations with differing esterase activity and membrane characteristics (Dive et al., 1988).

Fluorogenic and Chromogenic Probes for Metal Ion Analysis

- Fluorescein-derivatized compounds, such as bis(picolinoyl)fluorescein, have been developed as fluorogenic and chromogenic probes. They are used for monitoring the esterase activity of metal ions like copper, demonstrating the utility of fluorescein derivatives in metal ion quantification and detection (Kierat & Krämer, 2005).

Synthesis and Hydrolysis Studies of Fluorescein Esters

- The synthesis of fluorescein aryl esters and their hydrolytic properties have been investigated for the fluorometric assay of enzymes like lipase. These studies contribute to the understanding of fluorescein esters' chemical behavior and their applications in enzymatic assays (Eshghi et al., 2011).

Mechanism of Action

Target of Action

Fluorescein-PEG6-bis-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system . The compound acts as a linker, connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein .

Mode of Action

The compound contains two NHS ester groups, which enable it to bind to primary amines, typically found on lysine side chains of proteins . This allows it to form a bridge between the E3 ubiquitin ligase and the target protein . Once this connection is established, the target protein is marked for degradation by the ubiquitin-proteasome system .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the tagging of the target protein with ubiquitin, a signal for proteasomal degradation .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . By facilitating the tagging of the target protein with ubiquitin, the compound leads to the protein being recognized and degraded by the proteasome . This can result in the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation can be affected by factors such as the abundance and activity of E3 ubiquitin ligases, the accessibility of the target protein, and the capacity of the proteasome

Future Directions

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H50N4O17S/c49-29-2-5-32-35(26-29)63-36-27-30(50)3-6-33(36)42(32)31-4-1-28(25-34(31)43(56)65-48-39(53)9-10-40(48)54)46-44(66)45-12-14-58-16-18-60-20-22-62-24-23-61-21-19-59-17-15-57-13-11-41(55)64-47-37(51)7-8-38(47)52/h1-6,25-27,42,49-50H,7-24H2,(H2,45,46,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQSEQWGGWBICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=S)NC2=CC(=C(C=C2)C3C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)C(=O)ON6C(=O)CCC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H50N4O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

938.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

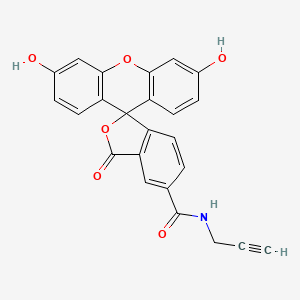

![5-[[6-Chloranyl-5-(1-Methylindol-5-Yl)-1h-Benzimidazol-2-Yl]oxy]-2-Methyl-Benzoic Acid](/img/structure/B607396.png)

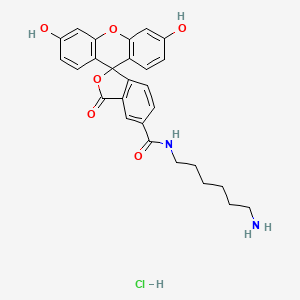

![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium](/img/structure/B607413.png)